molecular formula C17H15FN2O B12006445 (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol CAS No. 618444-55-6

(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B12006445
CAS No.: 618444-55-6
M. Wt: 282.31 g/mol
InChI Key: ZPLWVFAJRJMPDZ-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol: is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a tolyl group, and a pyrazolyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-fluorobenzaldehyde with 1-O-tolyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (4-Fluorophenyl)methanol
  • 1-O-tolyl-1H-pyrazole
  • 4-Fluorobenzaldehyde

Comparison:

  • (4-Fluorophenyl)methanol lacks the pyrazolyl group, making it less versatile in chemical reactions.
  • 1-O-tolyl-1H-pyrazole does not have the fluorophenyl group, which may reduce its potential interactions with biological targets.
  • 4-Fluorobenzaldehyde is a simpler compound and does not possess the methanol moiety, limiting its applications.

Uniqueness: (3-(4-Fluorophenyl)-1-O-tolyl-1H-pyrazol-4-YL)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

618444-55-6

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1-(2-methylphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O/c1-12-4-2-3-5-16(12)20-10-14(11-21)17(19-20)13-6-8-15(18)9-7-13/h2-10,21H,11H2,1H3

InChI Key

ZPLWVFAJRJMPDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=C(C=C3)F)CO

Origin of Product

United States

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